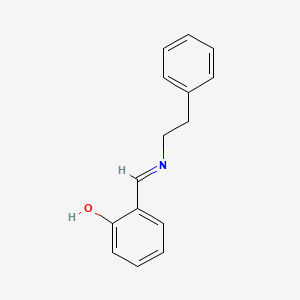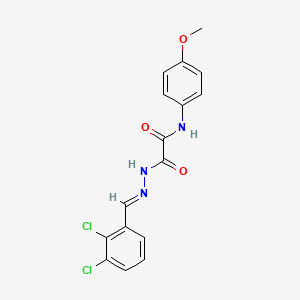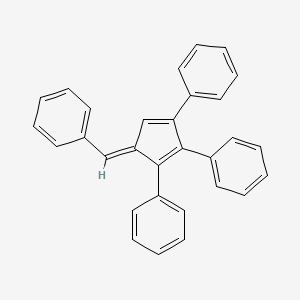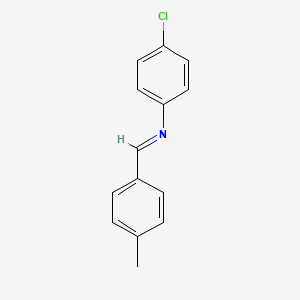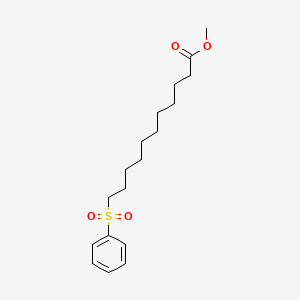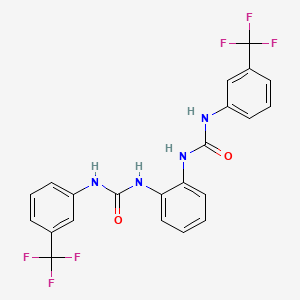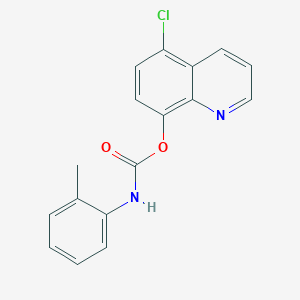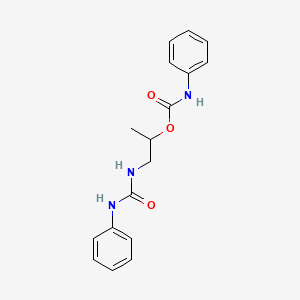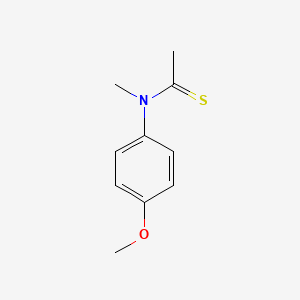![molecular formula C15H6Cl4F3NO3 B11955436 2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid CAS No. 77534-45-3](/img/structure/B11955436.png)
2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of benzoic acid derivatives followed by the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the carbamoyl group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenol
- 3-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid is unique due to the specific arrangement of its halogen atoms and the presence of both a trifluoromethyl group and a carbamoyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
77534-45-3 |
|---|---|
Fórmula molecular |
C15H6Cl4F3NO3 |
Peso molecular |
447.0 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H6Cl4F3NO3/c16-9-7(8(14(25)26)10(17)12(19)11(9)18)13(24)23-6-3-1-2-5(4-6)15(20,21)22/h1-4H,(H,23,24)(H,25,26) |
Clave InChI |
NOGFQVQAZSCOFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




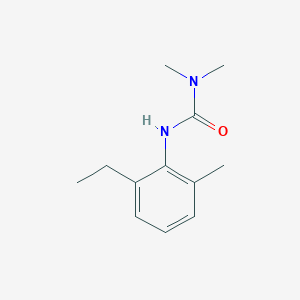
![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)

